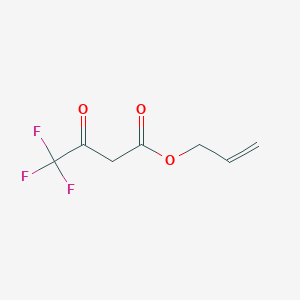
Allyl 4,4,4-trifluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4,4,4-trifluoro-3-oxobutanoate: is an organic compound with the molecular formula C7H7F3O3 . It is a derivative of butanoic acid, where the hydrogen atoms are replaced by fluorine atoms, and an allyl group is attached to the carbonyl carbon. This compound is known for its unique chemical properties due to the presence of both the trifluoromethyl group and the allyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Allyl 4,4,4-trifluoro-3-oxobutanoate typically begins with the reaction of allyl alcohol with 4,4,4-trifluoro-3-oxobutanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The mixture is heated to facilitate the esterification process.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to optimize the reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl 4,4,4-trifluoro-3-oxobutanoate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically produces alcohols or alkanes.
Substitution Products: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Fluorinated Compounds: Allyl 4,4,4-trifluoro-3-oxobutanoate is used as a building block in the synthesis of various fluorinated organic compounds.
Catalysis: It serves as a substrate in catalytic reactions to study the effects of fluorine substitution on reaction mechanisms.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Biochemical Studies: It is used in biochemical research to investigate the effects of fluorinated compounds on biological systems.
Industry:
Material Science: this compound is used in the production of specialty polymers and materials with enhanced properties.
Agriculture: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It may interact with specific receptors in biological systems, affecting signal transduction pathways.
Mechanistic Insights:
Fluorine Effects: The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with biological targets.
Allyl Group: The allyl group can participate in various chemical reactions, contributing to the compound’s overall mechanism of action.
Comparaison Avec Des Composés Similaires
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but with an ethyl group instead of an allyl group.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Contains a methyl group instead of an allyl group.
Propyl 4,4,4-trifluoro-3-oxobutanoate: Contains a propyl group instead of an allyl group.
Uniqueness:
Reactivity: The presence of the allyl group in Allyl 4,4,4-trifluoro-3-oxobutanoate makes it more reactive in certain chemical reactions compared to its ethyl, methyl, and propyl analogs.
Applications: The unique combination of the trifluoromethyl and allyl groups provides distinct properties that are valuable in specific scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H7F3O3 |
|---|---|
Poids moléculaire |
196.12 g/mol |
Nom IUPAC |
prop-2-enyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C7H7F3O3/c1-2-3-13-6(12)4-5(11)7(8,9)10/h2H,1,3-4H2 |
Clé InChI |
TYEIDVZLWPUSSY-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)

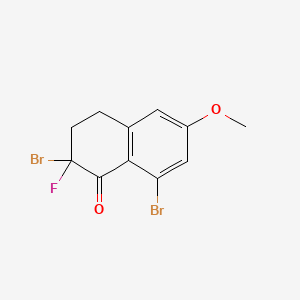
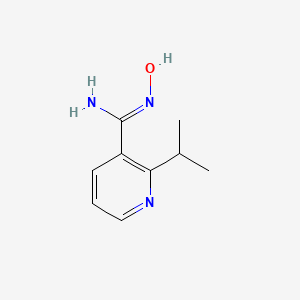
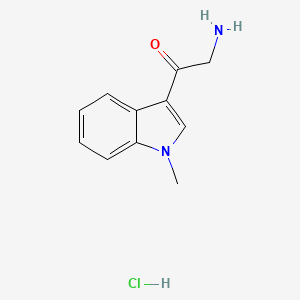
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

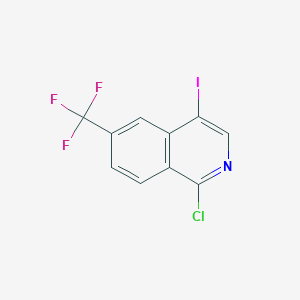
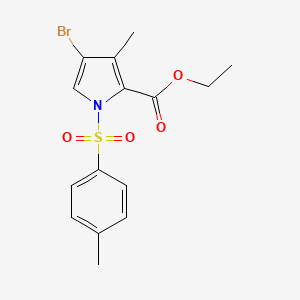
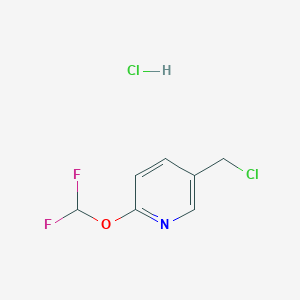

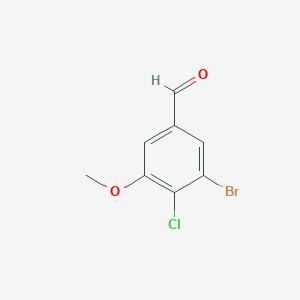
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
